
2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic aciddimethylamide di(trifluoroacetic acid salt)
説明
2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic aciddimethylamide di(trifluoroacetic acid salt) is a useful research compound. Its molecular formula is C18H23F6N3O5 and its molecular weight is 475.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic aciddimethylamide di(trifluoroacetic acid salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic aciddimethylamide di(trifluoroacetic acid salt) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Contaminants and Treatment Methods
Perfluorinated acids (PFAs), including perfluorinated carboxylic acids (PFCAs), are emerging environmental contaminants often found in various matrices like water bodies and wastewaters. These compounds, believed to arise mainly from human activities, pose significant challenges due to their persistence and potential health impacts. Research emphasizes the critical need for advanced treatment methods to manage PFAs effectively. Filtration and sorption technologies have been identified as the most promising methods for removing PFAs from aqueous waste streams. However, further studies are necessary to explore the potential of other techniques like evaporative, extractive, thermal, advanced oxidative, and biodegradation methods for PFA treatment. This research underlines the urgency of developing robust strategies to mitigate the environmental risks posed by PFAs, including the compounds related to 2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic aciddimethylamide di(trifluoroacetic acid salt) (Rayne & Forest, 2009).
Chemical Properties and Applications
The chemical landscape of compounds like 2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic aciddimethylamide di(trifluoroacetic acid salt) is intriguing due to the presence of pyridine-based structures. Pyridine and its derivatives, such as those incorporated in the mentioned compound, have notable applications in various fields including medicine and chemosensing. Pyridine derivatives exhibit a broad spectrum of biological activities, ranging from antifungal to anticancer properties. Moreover, these compounds have a high affinity for ions and neutral species, positioning them as highly effective chemosensors for various analytes. The flexibility and biological relevance of pyridine derivatives make them an essential component in the development of new and effective scientific applications (Abu-Taweel et al., 2022).
特性
IUPAC Name |
N,N-dimethyl-2-(3-pyridin-3-ylpropyl)azetidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2C2HF3O2/c1-17(2)13(18)14(8-10-16-14)7-3-5-12-6-4-9-15-11-12;2*3-2(4,5)1(6)7/h4,6,9,11,16H,3,5,7-8,10H2,1-2H3;2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYFLUVQURXUNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCN1)CCCC2=CN=CC=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F6N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



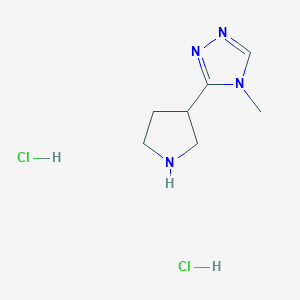
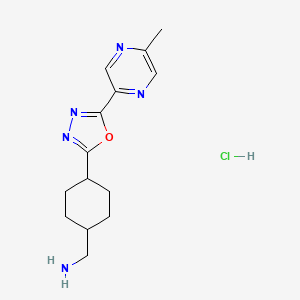
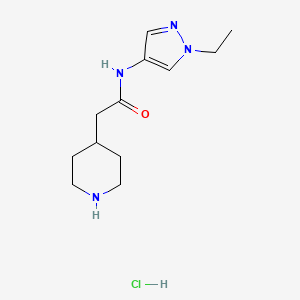
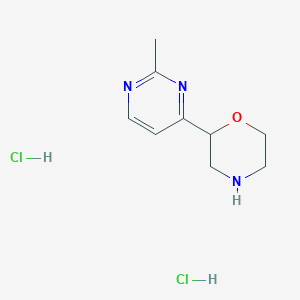
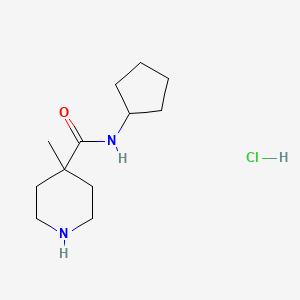
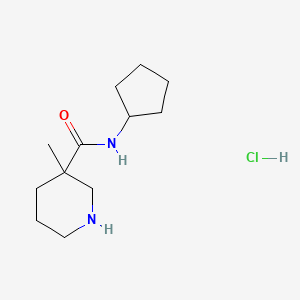
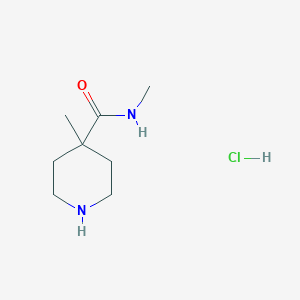
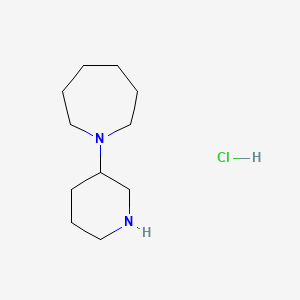
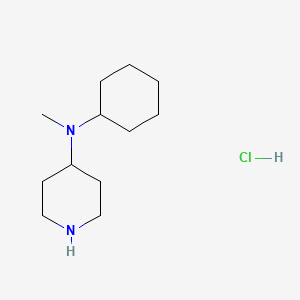
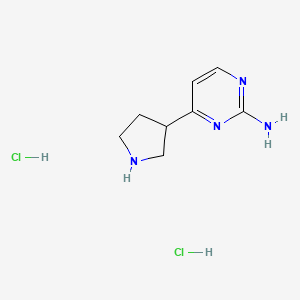
![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride](/img/structure/B1402513.png)
![1-Methyl-[2,4']bipiperidinyl dihydrochloride](/img/structure/B1402515.png)

